Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester
CAS No.: 29168-87-4
Cat. No.: VC20259025
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29168-87-4 |
|---|---|
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | methyl 4-(dimethylaminodiazenyl)benzoate |
| Standard InChI | InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-8(5-7-9)10(14)15-3/h4-7H,1-3H3 |
| Standard InChI Key | QBIUIDQLFKGAPD-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)N=NC1=CC=C(C=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
The compound, systematically named methyl 4-(3,3-dimethyl-1-triazeno)benzoate, has the molecular formula and a molecular weight of 218.23 g/mol . Its structure comprises a benzene ring substituted with a triazeno group () at the para position relative to a methyl ester () functional group.
Spectral and Crystallographic Data
While crystallographic data for the methyl ester derivative remain unpublished, related triazeno-benzoic acid analogs exhibit planar geometries due to conjugation between the aromatic ring and the triazeno group . Infrared (IR) spectroscopy of similar compounds reveals characteristic absorption bands at:
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1720–1700 cm⁻¹ (C=O stretch of the ester group),
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1600–1450 cm⁻¹ (aromatic C=C vibrations),
Nuclear magnetic resonance (NMR) data for the parent acid (CAS 7203-91-0) include:
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-NMR (CDCl₃): δ 8.1 (d, 2H, aromatic), δ 7.5 (d, 2H, aromatic), δ 3.9 (s, 3H, OCH₃), δ 3.1 (s, 6H, N(CH₃)₂) .
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-NMR: δ 167.2 (C=O), 140.1 (triazeno N–N–N), 130.5–125.8 (aromatic carbons), 52.1 (OCH₃), 38.5 (N(CH₃)₂) .
Synthesis and Manufacturing
The synthesis of triazeno-benzoate esters typically involves two key steps: (1) preparation of the triazeno-benzoic acid precursor and (2) esterification.
Synthesis of the Triazeno-Benzoic Acid Precursor
The parent acid, 4-(3,3-dimethyl-1-triazeno)benzoic acid (CAS 7203-91-0), is synthesized via diazo coupling reactions. A representative method involves:
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Diazotization: p-Aminobenzoic acid is treated with nitrous acid () to form a diazonium salt.
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Coupling: The diazonium salt reacts with dimethylamine in acidic conditions to yield the triazeno derivative .
Esterification to the Methyl Ester
Esterification is achieved through base-catalyzed nucleophilic acyl substitution or dehydrative coupling:
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Method A (Halogenoalkyl Reaction): The acid (1 mmol) is reacted with iodomethane (2 mmol) in dimethylformamide (DMF) using triethylamine as a base. The mixture is stirred at room temperature for 4–6 hours, followed by aqueous workup and silica gel chromatography .
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Method B (Dehydrative Agent): Employing 1,3-dicyclohexylcarbodiimide (DCC) as a dehydrant, the acid is coupled with methanol in dichloromethane. The reaction proceeds at 0–5°C to minimize side reactions .
Yield: 75–85% (Method A), 70–78% (Method B) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 328°C (estimated) | |
| Density | 1.19 g/cm³ | |
| Flash Point | 152.1°C | |
| LogP (Partition Coeff.) | 1.95 (predicted) | |
| Solubility | 3.0 mg/mL in 10% PG/water |
The compound’s low aqueous solubility (similar to temozolomide methyl ester ) and moderate lipophilicity () suggest suitability for transdermal formulations.
Pharmacokinetics and Metabolism
A capillary gas chromatography (GC) method developed for the parent acid (CAS 7203-91-0) provides insights into the ester’s likely metabolic fate :
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Absorption: Rapid hydrolysis in plasma yields the active acid metabolite.
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Distribution: Follows a two-compartment model with volume of distribution .
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Elimination: Half-life () of 2.5–3.5 hours; <5% excreted unchanged in urine .
Therapeutic Applications and Preclinical Data
Anticancer Activity
As a prodrug of 4-(3,3-dimethyl-1-triazeno)benzoic acid, the methyl ester demonstrates:
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Cytotoxicity: IC₅₀ = 12–18 µM against melanoma (A375) and glioma (U87) cell lines .
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Transdermal Delivery: 3-fold higher skin permeability than temozolomide in ex vivo models .
Mechanistic Insights
The triazeno group undergoes pH-dependent decomposition to release methyldiazonium ions, which alkylate DNA at guanine N7 positions—a mechanism shared with dacarbazine .
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